molecular formula C24H19N3O2 B11641029 4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile

4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile

Cat. No.: B11641029
M. Wt: 381.4 g/mol
InChI Key: KNDBCFLZLFLTFX-UHFFFAOYSA-N
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Description

4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile is a complex organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of 2-aminobenzonitrile with 4-propoxybenzaldehyde under acidic conditions to form the intermediate quinazoline derivative. This intermediate is then reacted with 4-hydroxybenzonitrile in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile is unique due to the presence of the propoxyphenyl group, which imparts distinct physicochemical properties and enhances its biological activity. This structural feature differentiates it from other quinazoline derivatives and contributes to its potential as a versatile compound in scientific research .

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

4-[2-(4-propoxyphenyl)quinazolin-4-yl]oxybenzonitrile

InChI

InChI=1S/C24H19N3O2/c1-2-15-28-19-13-9-18(10-14-19)23-26-22-6-4-3-5-21(22)24(27-23)29-20-11-7-17(16-25)8-12-20/h3-14H,2,15H2,1H3

InChI Key

KNDBCFLZLFLTFX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C#N

Origin of Product

United States

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